molecular formula C25H30N6O B4523212 N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Cat. No.: B4523212
M. Wt: 430.5 g/mol
InChI Key: NNVUMSDJRREOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazolopyridazine-piperidine hybrid featuring a cyclohexenyl ethyl substituent. Its structure comprises three key domains:

Piperidine-4-carboxamide scaffold: A six-membered nitrogen-containing ring linked to the triazolopyridazine via a carboxamide bond, enabling conformational flexibility and hydrogen-bonding capabilities.

Cyclohexenyl ethyl side chain: A lipophilic cyclohexene moiety attached to the piperidine via an ethyl linker, likely enhancing membrane permeability and modulating steric interactions.

While specific pharmacological data are unavailable in the provided evidence, triazolopyridazine derivatives are frequently explored as kinase inhibitors or enzyme modulators due to their heteroaromatic frameworks .

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-1-(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O/c32-25(26-16-13-19-7-3-1-4-8-19)21-14-17-30(18-15-21)23-12-11-22-27-28-24(31(22)29-23)20-9-5-2-6-10-20/h2,5-7,9-12,21H,1,3-4,8,13-18H2,(H,26,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVUMSDJRREOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C3=NN4C(=NN=C4C5=CC=CC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multiple steps, including the formation of the triazolopy

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Analog: N-[2-(4-Fluorophenyl)ethyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

This analog (RN: 1081130-78-0) replaces the cyclohexenyl group with a 4-fluorophenyl ethyl substituent, introducing distinct electronic and steric properties .

Table 1. Structural and Physicochemical Comparison

Parameter Target Compound (Cyclohexenyl) Fluorophenyl Analog
Molecular Formula C₂₃H₂₈N₆O C₂₃H₂₃FN₆O
Molecular Weight 404.48 g/mol 418.47 g/mol
Substituent Cyclohex-1-en-1-yl ethyl 4-Fluorophenyl ethyl
Predicted LogP ~3.2 (higher lipophilicity) ~2.8 (moderate polarity)
Solubility (aq.) Lower Moderate
Key Interactions Hydrophobic, van der Waals Halogen bonding (F), π-π
Structural and Functional Implications
  • Lipophilicity : The cyclohexenyl group increases LogP by ~0.4 units compared to the fluorophenyl analog, suggesting enhanced blood-brain barrier penetration or tissue retention.
  • Metabolic Stability : The cyclohexenyl moiety may undergo oxidation via cytochrome P450 enzymes, while the fluorophenyl group could resist metabolic degradation due to fluorine’s electronegativity.
Toxicity Considerations

The triazolopyridazine core shares structural similarities with heterocyclic amines (e.g., IQ-class carcinogens), which are associated with mutagenicity . However, the absence of an aromatic amine group in this compound may mitigate such risks. Further toxicological studies are warranted.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.